Cernuoside

Description

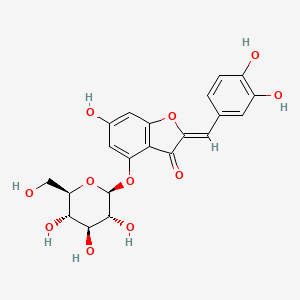

Structure

2D Structure

3D Structure

Properties

CAS No. |

480-69-3 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |

InChI |

InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-13-6-9(23)5-12-16(13)17(26)14(30-12)4-8-1-2-10(24)11(25)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |

InChI Key |

ZZERRGHHDDWLEN-YRDFTBLNSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cernuoside Glycosides

Botanical Sources and Species-Specific Distribution Patterns

Cernuoside has been identified in plants belonging to diverse families, including Ranunculaceae, Oxalidaceae, and Gesneriaceae. This distribution highlights its occurrence in both widely recognized medicinal plants and ornamental species.

Occurrence in Pulsatilla cernua and Pulsatilla koreana

This compound, specifically this compound A and this compound B, are triterpene glycosides isolated from the roots of Pulsatilla cernua (Thunb.) Bercht. et Opiz, a plant used in traditional Chinese medicine. acs.orgacs.org Pulsatilla koreana Nakai is also known to contain this compound B, which is described as a natural triterpenoid (B12794562) saponin (B1150181) isolated from its roots. medchemexpress.comglpbio.com Pulsatilla koreana is a perennial herb native to Korea. ontosight.ai Phytochemical investigations on the roots of Pulsatilla koreana have identified this compound A among 31 triterpenoid saponins (B1172615). nih.govjst.go.jp Some of these compounds, including this compound A, were previously found in Pulsatilla chinensis and Pulsatilla cernua, suggesting a genetic relationship between these species. nih.gov

Identification in Oxalis pes-caprae

This compound has been identified in Oxalis pes-caprae L., also known as sourgrass or Bermuda buttercup, a perennial herbaceous plant native to South Africa. biomedres.uswikipedia.org It has been characterized as an aureusidin (B138838) glucoside isolated from the methanolic extract of the weed's flowers. nih.gov Oxalis pes-caprae is considered an interesting source of antioxidant secondary metabolites, containing high levels of compounds such as luteolin (B72000) glucoside and this compound. biomedres.usresearchgate.net The identification of this compound in Oxalis pes-caprae was achieved through methods including LC-DAD-MS (ESI+) and NMR spectroscopy. nih.govresearchgate.net

Presence in Sinningia cardinalis and other Cyrtandroideae species

This compound has been noted in species belonging to the subfamily Cyrtandroideae within the family Gesneriaceae. researchgate.netethernet.edu.et Specifically, the yellow aurone (B1235358) this compound has been identified in six species of the Cyrtandroideae. researchgate.netethernet.edu.et Sinningia cardinalis (Cardinal Flower) is a popular species within the Gesneriaceae family, known for its bright red hooded flowers and attractive leaves, and is native to Brazil and Argentina. smgrowers.comgardinonursery.comgesneriads.info While Sinningia cardinalis is mentioned as belonging to the Gesneriaceae, the provided search results directly link this compound presence to the Cyrtandroideae subfamily and mention Cyrtandra oblongifolia as a species containing this compound. metabolomics.jp

Variability and Structural Diversity of this compound Glycosides (e.g., this compound A, this compound B)

This compound exists in different structural forms, notably this compound A and this compound B, particularly identified in Pulsatilla cernua and Pulsatilla koreana. acs.orgnih.govnih.gov These compounds are described as oleanane-type oligoglycosides or triterpenoid saponins. acs.orgacs.orgresearchgate.net

This compound A (C₇₁H₁₁₆O₃₅) is a bisdesmosidic heptasaccharide saponin with sugar chains at the C-3 and C-28 positions of a triterpene aglycone, specifically oleanolic acid. acs.orgacs.orgknapsackfamily.com Acid hydrolysis of this compound A yields oleanolic acid, glucose, arabinose, and rhamnose. acs.org

This compound B (C₇₁H₁₁₆O₃₆) is structurally similar to this compound A but possesses hederagenin (B1673034) as the aglycone instead of oleanolic acid. acs.orgchemscene.com Acid hydrolysis of this compound B affords glucose, arabinose, and rhamnose. acs.org

Research has detailed the structural elucidation of Cernuosides A and B using spectroscopic methods such as 1D and 2D NMR (DQF-COSY, TOCSY, HMQC, HMBC, and ROESY), FABMS, and hydrolysis. acs.orgresearchgate.netnih.gov

Other this compound variants, such as this compound C, have also been reported, further illustrating the structural diversity of these glycosides within this compound-containing plants like Pulsatilla cernua. nih.gov this compound itself has a chemical formula of C₂₁H₂₀O₁₁ and a molecular weight of 448.4 g/mol . nih.govechemi.com Its structure includes a benzofuranone backbone linked to a glucose molecule and a hydroxyphenylmethylene group. ontosight.ai

Here is a table summarizing the identified this compound glycosides and their plant sources:

| Compound Name | Plant Source(s) | Structural Type | Aglycone |

| This compound | Oxalis pes-caprae, Cyrtandra oblongifolia, other Cyrtandroideae species, Acacia dealbata, Chirita micromusa, Didymocarpus malayanus, Petrocosmea kerrii, Limonium bonduellii, Mussaenda hirsutissima nih.govmetabolomics.jpnih.govknapsackfamily.com | Glycoside, Aurone nih.govresearchgate.net | - |

| This compound A | Pulsatilla cernua, Pulsatilla koreana acs.orgacs.orgnih.govjst.go.jp | Triterpene Glycoside, Saponin acs.orgacs.org | Oleanolic acid acs.orgacs.org |

| This compound B | Pulsatilla cernua, Pulsatilla koreana acs.orgmedchemexpress.comglpbio.comresearchgate.net | Triterpenoid Saponin, Oligoglycoside acs.orgmedchemexpress.comglpbio.com | Hederagenin acs.org |

| This compound C | Pulsatilla cernua nih.gov | Triterpene Saponin | Hederagenin nih.gov |

Ethnobotanical Significance and Traditional Uses of this compound-Containing Plants

Plants containing this compound glycosides have a history of use in traditional medicine. Pulsatilla cernua, for instance, is utilized in traditional Chinese medicine for various purposes, including antitumor, antidiabetic, antiamoebic, and antibacterial applications. acs.orgacs.org The roots of Pulsatilla cernua are specifically used for treating amoebic and bacterial dysentery. nih.gov

Pulsatilla koreana is an important herb in traditional Korean medicine, traditionally used to treat ailments such as malaria and fever. jst.go.jpnih.govbslonline.org Its roots have been employed for anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai Traditional uses in Korea also include the treatment of leucorrhoea, dysentery, and scrofula. pfaf.org

Oxalis pes-caprae, while known as an invasive species in many regions, has been used as a source of oxalic acid and is noted for its pleasant sour flavor. biomedres.uswikipedia.org Although traditional medicinal uses are mentioned for Oxalis pes-caprae, the provided search results primarily focus on its phytochemical composition and antioxidant activity rather than specific traditional uses related to this compound content. biomedres.usnih.govresearchgate.net

The presence of this compound and its variants in these traditionally used plants suggests a potential link between these compounds and the observed biological activities, although further research is often needed to establish direct correlations.

Isolation and Purification Methodologies for Cernuoside

Extraction Techniques from Complex Biological Matrices

The initial step in obtaining cernuoside involves extracting it from the complex biological matrix of the source plant, such as the roots of Pulsatilla cernua or Pulsatilla koreana. nih.govbiomolther.org Biological matrices are complex mixtures containing various molecules, including the target analyte. wisdomlib.org Effective extraction is crucial to liberate the desired compounds from the plant tissue and dissolve them in a suitable solvent. nih.govresearchgate.net

Common extraction methods for natural products like saponins (B1172615), which include this compound, involve using organic solvents. researchgate.netmdpi.com Methanol (B129727) and n-butanol are frequently employed in the extraction process from Pulsatilla species. biomolther.org For instance, dried roots of Pulsatilla koreana have been extracted with methanol under reflux. biomolther.org The resulting extract is then often suspended in water and partitioned with different solvents, such as ethyl acetate (B1210297) and n-butanol, to yield fractions with varying polarities. biomolther.org The n-butanol extract, which typically contains saponins, is often selected for further purification. researchgate.net

Microwave-assisted extraction (MAE) is another technique that can be used for extracting organic compounds from complex matrices. MAE offers advantages such as reduced solvent volume, shorter extraction time, and increased sample throughput compared to conventional methods. mdpi.com

Chromatographic Separation Strategies

Chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. A range of chromatographic methods, based on different separation principles, are utilized in the purification process. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and purification of natural products, including saponins like this compound. nih.govmdpi.com It offers high separation efficiency and can be coupled with various detectors for analysis and isolation. mdpi.com Analytical HPLC is commonly used for monitoring the separation process and determining the purity of fractions. nih.gov

HPLC methods for saponin (B1150181) analysis often utilize C18 analytical columns and mobile phases consisting of solvent mixtures like acetonitrile (B52724) and water with acidic modifiers such as formic acid. biocrick.comsielc.com UV detectors are frequently paired with HPLC for their wide application range and high sensitivity. mdpi.com Diode array detection (DAD) allows for the simultaneous detection of multiple saponins at different wavelengths, which is useful for analyzing complex samples. mdpi.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination for the identification and quantitative analysis of saponins. mdpi.com

Preparative and Semi-Preparative Chromatography Approaches (e.g., Cycling Preparative HPLC)

For obtaining larger quantities of purified this compound, preparative and semi-preparative HPLC are employed. These techniques are designed to isolate and collect high-purity compounds from a mixture. shimadzu.com

Recycling preparative HPLC is a specific approach where the eluent is directed back to the beginning of the column, effectively increasing the column length and resolution with each cycle without using additional solvent. jai.co.jp This technique has been used for the separation and purification of triterpenoids, including this compound A and this compound B, from Pulsatilla cernua. nih.govresearchgate.net Preparative HPLC systems are equipped with components such as pumps, detectors (e.g., refractive index or UV detectors), and fraction collectors. nih.govdb-thueringen.de

Supercritical Fluid Chromatography (SFC) as an Advanced Method

Supercritical Fluid Chromatography (SFC) is recognized as a green chromatographic separation technology that utilizes supercritical fluids, such as supercritical carbon dioxide, as the mobile phase. mdpi.com SFC offers advantages such as high separation efficiency, high flow rate, and shorter analysis time. mdpi.com It has shown potential in the separation of saponins from natural products and can be a complementary technique to GC and LC. mdpi.com SFC preparative systems are also available for isolating and collecting high-purity compounds. shimadzu.com

Column Chromatography and Adsorption Techniques

Column chromatography, utilizing various stationary phases, is a fundamental technique in the purification of natural products. Silica (B1680970) gel is a widely used adsorbent in column chromatography due to its capacity for separating compounds based on polarity. acmechem.comcup.edu.cn Normal phase silica gel chromatography is effective for separating compounds with different polarities using solvent gradients. biomolther.org

Studies on the chemical constituents of Pulsatilla cernua have utilized column chromatography with stationary phases such as D101 macroporous resin, silica gel, and ODS (octadecyl silica). nih.gov Gradient elution with solvent mixtures like chloroform-methanol-water is commonly used in silica gel column chromatography for separating saponins. biomolther.orgsemanticscholar.org

Adsorption techniques, generally involving the differential adsorption of compounds onto a stationary phase, are the basis of column chromatography. The choice of adsorbent and solvent system is critical for achieving effective separation. acmechem.comcup.edu.cn

Ancillary Purification Techniques (e.g., Solvent Extraction, Ultrafiltration, Size Exclusion Chromatography)

In addition to chromatography, other ancillary techniques can be employed to further purify this compound or enrich fractions containing it.

Solvent extraction, particularly liquid-liquid extraction, is often used in the initial stages of purification to partition compounds based on their solubility in different immiscible solvents. slideshare.net This helps to reduce the complexity of the crude extract before chromatographic separation. biomolther.org

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, separates molecules based on their size. While not explicitly detailed for this compound in the provided snippets, SEC is a general technique used for the purification of natural products, particularly for separating compounds of different molecular weights. Sephadex LH-20 is a common stationary phase used in size exclusion chromatography for natural product purification. researchgate.netresearchgate.net

Ultrafiltration is a membrane filtration process that separates molecules based on size and can be used to concentrate or remove high molecular weight impurities from extracts. While not directly mentioned for this compound purification in the search results, it is a general technique applicable in natural product isolation.

These ancillary techniques, when used in conjunction with chromatographic methods, contribute to the effective isolation and purification of this compound from complex biological matrices.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6450182 |

| This compound A | |

| This compound B | 21668764 |

| This compound C | |

| Hederasaponin B | |

| Hederacolchiside E | |

| Dipsacoside B | |

| Pulsatilla saponin A | |

| Pulsatilla saponin D | |

| Oleanolic acid | |

| Arabinose | |

| Rhamnose | |

| Glucose |

Interactive Data Table: Examples of Chromatographic Separation of Saponins

| Compound(s) Separated | Source Plant | Chromatography Method | Stationary Phase | Mobile Phase / Elution | Notes | Source |

| Cernuosides A and B | Pulsatilla cernua | Recycling preparative HPLC | JAIGEL-ODS-AP-P, JAIGEL-GS310 | Equipped with RI and UV detectors. | nih.govresearchgate.net | |

| Hederasaponin B, Hederacolchiside E, this compound A, this compound B | Pulsatilla koreana | Linear gradient elution countercurrent chromatography | Two-phase solvent system (chloroform–n-butanol–methanol–water) | Gradient elution | Effective for compounds with wide polarity range. | nih.gov |

| This compound A, this compound B | Pulsatilla koreana | RP chromatography column | Acetone-MeOH-H2O gradient | Used in later purification steps. | biomolther.orgsemanticscholar.org | |

| This compound C | Pulsatilla cernua | Column chromatography, Preparative HPLC | Silica gel, ODS | Part of a multi-step isolation process. | nih.gov | |

| Saponins (general) | Natural products | HPLC-ELSD | C18 analytical column | Used for quantitative analysis and quality control. | mdpi.com | |

| Saponins (general) | Natural products | HSCCC | All-liquid partition | Two-phase solvent system | High sample loading capacity, good recovery. | mdpi.com |

| Triterpenoid (B12794562) saponins | Pulsatilla koreana | Silica gel column chromatography, YMC column | Silica gel, YMC | CHCl3-MeOH-H2O, MeOH-H2O, MeOH-acetone-H2O gradients | Multi-step separation of various saponins. | biomolther.orgsemanticscholar.org |

This compound is a naturally occurring glycoside with a benzofuranone backbone linked to a glucose molecule and a hydroxyphenylmethylene group. It has the molecular formula C₂₁H₂₀O₁₁ and a molecular weight of 448.38 g/mol . nih.govechemi.com It is found in various plant species, including Pulsatilla cernua and Oxalis pes-caprae. ontosight.aiplantaedb.commdpi.com Research indicates potential biological activities such as antioxidant and anti-inflammatory effects. ontosight.ai

3.4. Development and Evaluation of Hybrid Purification Platforms

The isolation and purification of natural compounds like this compound from complex plant matrices often require multi-step processes. Traditional methods frequently involve solvent extraction followed by various chromatographic techniques. Hybrid purification platforms combine different separation principles to achieve higher purity and efficiency. While the provided search results offer general insights into purification methods for natural products and saponins (a class that includes some glycosides like this compound B), specific detailed research findings on the development and evaluation of hybrid platforms specifically for this compound are not extensively detailed within the snippets.

However, the principles of hybrid platforms can be inferred from the general techniques mentioned. For instance, a study on saponins from Pulsatilla officinalis utilized a linear gradient elution method for separation, suggesting the application of chromatography, which could be part of a hybrid approach. mdpi.com Another review highlights the use of high-speed countercurrent chromatography (HSCCC) combined with preparative RP-HPLC for the separation and purification of saponins, demonstrating a hybrid chromatographic strategy. mdpi.com

General purification strategies for natural products often involve initial extraction (e.g., with methanol or water/ethanol mixtures), followed by fractionation and subsequent purification steps using techniques such as column chromatography (including silica gel or reversed-phase materials), HPLC, and potentially techniques like membrane filtration or crystallization depending on the compound's properties and desired purity. researchgate.netnih.gov

While specific data tables detailing the performance of hybrid platforms solely for this compound were not found in the provided snippets, research on related compounds and general purification methodologies provides context for how such platforms might be developed and evaluated. The effectiveness of a hybrid platform would typically be assessed based on parameters such as yield, purity of the isolated compound, cost-effectiveness, and scalability.

Based on the general information available regarding the purification of natural glycosides and saponins, a hypothetical hybrid purification platform for this compound might involve:

Initial Extraction: Using a suitable solvent system (e.g., aqueous ethanol) to obtain a crude extract from the plant material.

Liquid-Liquid Partition: Partitioning the crude extract between immiscible solvents to remove bulk impurities and enrich the target compound fraction.

Column Chromatography: Employing one or more types of column chromatography (e.g., silica gel, reversed-phase C18) with optimized mobile phases to separate this compound from other compounds based on differences in polarity or other chemical properties. researchgate.net

Preparative HPLC: Utilizing preparative high-performance liquid chromatography as a final polishing step to achieve high purity. mdpi.com

The evaluation of such a platform would involve analyzing the purity of fractions at each step using analytical techniques like analytical HPLC or TLC, and confirming the identity of the isolated compound using spectroscopic methods such as MS and NMR. researchgate.netresearchgate.net

While direct data on hybrid platforms for this compound is limited in the provided results, the principles and techniques described for related natural products offer a strong indication of the methodologies that would be employed in developing and evaluating such purification strategies.

Advanced Structural Elucidation and Characterization of Cernuoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Configuration

NMR spectroscopy is a fundamental tool in the elucidation of organic molecules, providing detailed insights into the arrangement of atoms and their spatial relationships. ox.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the characterization of Cernuoside. nih.govresearchgate.netacs.org

One-Dimensional (1D) NMR (e.g., 1H, 13C)

1D NMR experiments, such as 1H and 13C NMR, provide initial information about the types of protons and carbons present in the molecule and their chemical environments. ontosight.aiox.ac.uk The chemical shifts and coupling patterns observed in 1H NMR spectra are indicative of the functional groups and their neighboring protons. ox.ac.uk 13C NMR spectroscopy, often coupled with techniques like DEPT, helps in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary) and their chemical shifts, which are sensitive to the electronic environment. libretexts.orghmdb.ca Analysis of these spectra provides a preliminary understanding of the structural fragments within this compound.

Two-Dimensional (2D) NMR (e.g., DQF-COSY, TOCSY, HMQC, HMBC, ROESY)

Two-dimensional NMR techniques are essential for establishing connectivities between atoms and determining the stereochemistry of complex molecules like this compound. nih.govresearchgate.netacs.orgmagritek.comua.es

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through chemical bonds, typically within two or three bonds. magritek.comua.es DQF-COSY is a phase-sensitive variant of COSY that helps to resolve overlapping signals and provides clearer cross-peaks. magritek.com

TOCSY (Totally Correlated Spectroscopy): TOCSY experiments show correlations between all protons within a coupled spin system. magritek.comua.es This is particularly useful for identifying the protons belonging to sugar moieties or extended aliphatic chains within the this compound structure. magritek.com

HMQC (Heteronuclear Multiple Quantum Correlation): HMQC spectroscopy provides correlations between protons and the carbons to which they are directly attached (one-bond correlations). magritek.comua.es This allows for the assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. magritek.comua.es This is crucial for establishing connectivity across quaternary carbons and for linking different structural fragments, such as the aglycone and glycosidic portions of this compound. magritek.com

ROESY (Rotating Frame Overhauser Enhancement Spectroscopy): ROESY experiments provide through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. magritek.comua.es This technique is invaluable for determining the relative stereochemistry and conformation of the molecule, particularly the configuration of double bonds and the arrangement of sugar units. magritek.com

The combined analysis of these 2D NMR spectra allows for the complete assignment of proton and carbon signals and provides the necessary information to build a comprehensive structural model of this compound, including the determination of the Z configuration of a double bond in some variants. ontosight.ai

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which aids in confirming the proposed structure and identifying substructures. ontosight.airesearchgate.netechemi.comnih.govsci-hub.sechemscene.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion or a characteristic fragment ion with high accuracy. ontosight.aisci-hub.selibretexts.org This precise mass measurement allows for the calculation of the elemental composition and thus the molecular formula of this compound. sci-hub.selibretexts.orgwarwick.ac.ukepfl.ch For example, the molecular formula of one form of this compound has been established as C21H20O11 based on HRMS data. nih.gov The accuracy of HRMS is critical in distinguishing between compounds with very similar nominal masses but different elemental compositions. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. sci-hub.searxiv.orglibretexts.orgsepscience.com This technique provides information about the connectivity of the molecule by revealing how it breaks apart under controlled conditions. libretexts.org The fragmentation patterns observed in MS/MS spectra can be correlated with specific bonds and functional groups within the this compound structure, helping to confirm the presence of the aglycone and glycosidic moieties and their points of attachment. mdpi.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile compounds like glycosides and saponins (B1172615), including this compound. ontosight.ainih.govlibretexts.orgmdpi.com ESI typically produces protonated or deprotonated molecular ions, [M+H]+ or [M-H]-, or adduct ions, which are then directed into the mass analyzer. libretexts.orgakjournals.com ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the separation and subsequent mass analysis of components in complex plant extracts. nih.govmdpi.comakjournals.combiocrick.com This hyphenated technique is powerful for the identification and characterization of this compound within crude extracts based on its retention time and mass spectral data. nih.govakjournals.com

Other Spectroscopic Techniques (e.g., UV-Visible, Infrared)

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups such as hydroxyl, carbonyl, and aromatic rings researchgate.netpnas.orgmdpi.comnih.gov. The IR spectrum of a compound acts as a unique molecular fingerprint mdpi.com. Although IR analysis was utilized in the study of an extract containing this compound researchgate.net, specific IR absorption bands and their assignments for this compound itself were not detailed in the search results. Generally, compounds containing hydroxyl groups show broad absorption bands in the region of 3200-3550 cm⁻¹, while carbonyl stretches typically appear in the 1630-1740 cm⁻¹ range, depending on their chemical environment pnas.orgnih.gov.

Due to the limited specific data available in the search results concerning the UV and IR spectra of this compound, a detailed data table for these techniques cannot be generated based solely on the provided information.

Biosynthesis and Enzymology of Cernuoside Production

Integration within the Phenylpropanoid Biosynthetic Pathway

The phenylpropanoid pathway serves as the primary source of the carbon skeleton for a wide array of plant secondary metabolites, including flavonoids and aurones like aureusidin (B138838), the aglycone of Cernuoside. This pathway begins with the aromatic amino acid phenylalanine. rsc.org

Role of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H)

The initial committed step in the phenylpropanoid pathway is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). rsc.org Following this, trans-cinnamic acid undergoes hydroxylation at the para position of the phenyl ring to form p-coumaric acid. rsc.org This step is mediated by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase. researchgate.net PAL and C4H are considered key enzymes in the early steps of the phenylpropanoid pathway, providing the necessary precursors for downstream synthesis of various phenolic compounds, including those leading to aurones. rsc.orgresearchgate.net

Connection to the Shikimic Acid Pathway

The shikimic acid pathway is a metabolic route used by plants, bacteria, fungi, algae, and parasites for the biosynthesis of aromatic amino acids, including phenylalanine. rsc.org Phenylalanine, the starting substrate for the phenylpropanoid pathway, is a product of the shikimic acid pathway. rsc.org Therefore, the biosynthesis of this compound is fundamentally linked to the shikimic acid pathway through the provision of phenylalanine. rsc.org

Relationship to Flavonoid and Aurone (B1235358) Biosynthesis

Aurones, such as aureusidin, are a class of flavonoids characterized by a benzofuranone skeleton. wikipedia.org Their biosynthesis is closely related to the pathways producing other flavonoid subclasses. rsc.orggoogle.com

Precursor Compounds (e.g., Aureusidin)

Aurones are biosynthesized from chalcones, which are key intermediates in the flavonoid pathway. google.com Specifically, aureusidin is formed from a tetrahydroxychalcone precursor through an oxidative cyclization reaction. nih.gov This reaction is catalyzed by aureusidin synthase, an enzyme belonging to the polyphenol oxidase family. nih.govbiocrick.com Aureusidin serves as the aglycone for this compound. researchgate.netrsc.org

Glycosyltransferase (GT) Activity in Glycoside Formation

This compound is a glycoside of aureusidin, meaning it is formed by the attachment of a sugar moiety (specifically, glucose) to the aureusidin aglycone. researchgate.netrsc.org This glycosylation step is catalyzed by glycosyltransferases (GTs). royalholloway.ac.ukresearchgate.net These enzymes facilitate the transfer of a sugar residue from an activated nucleotide sugar (such as UDP-glucose) to an acceptor molecule, in this case, aureusidin. royalholloway.ac.ukresearchgate.netctdbase.org this compound has been identified as aureusidin 4-O-glucoside, indicating the glucose is attached to the hydroxyl group at the 4' position of the aureusidin molecule. researchgate.netrsc.orgroyalholloway.ac.uk Studies have implicated specific UDP-glucose:flavonoid glycosyltransferases in the formation of flavonoid glycosides. researchgate.net

Enzymatic Steps and Genetic Regulation of this compound Accumulation

The accumulation of this compound in plants is a result of the coordinated action of multiple enzymes involved in the phenylpropanoid, flavonoid, aurone, and glycosylation pathways. The key enzymatic steps include the initial reactions catalyzed by PAL and C4H in the phenylpropanoid pathway, the formation of the chalcone (B49325) precursor, the oxidative cyclization of the chalcone to aureusidin by aureusidin synthase, and finally, the glycosylation of aureusidin by a specific glycosyltransferase to form this compound. rsc.orgnih.govbiocrick.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6450182 |

| Phenylalanine | 6140 |

| trans-Cinnamic acid | 444539 |

| p-Coumaric acid | 637542 |

| Aureusidin | 5281220 |

| UDP-glucose | 637579 |

Data Table Example (Illustrative based on pathway information)

While specific quantitative data on enzyme activity or metabolite concentrations directly related only to this compound biosynthesis across all steps were not found in the provided snippets, the qualitative pathway information can be represented in a structured format.

| Pathway Step | Enzyme | Substrate(s) | Product(s) |

| Phenylpropanoid: Phenylalanine Deamination | Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | trans-Cinnamic acid |

| Phenylpropanoid: Cinnamate Hydroxylation | Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid |

| Flavonoid/Aurone: Chalcone Formation | Chalcone Synthase (CHS) (upstream) | p-Coumaroyl-CoA + Malonyl-CoA | Chalcone (specific type) |

| Aurone: Aureusidin Formation | Aureusidin Synthase | Tetrahydroxychalcone | Aureusidin |

| Glycosylation: this compound Formation | Glycosyltransferase (e.g., UGT) | Aureusidin, UDP-glucose | This compound (Aureusidin 4-O-glucoside), UDP |

This table illustrates the sequential enzymatic conversions involved in the biosynthesis of this compound, integrating information from the phenylpropanoid, aurone, and glycosylation pathways.

Factors Influencing this compound Biosynthesis and Accumulation in Plants (e.g., Environmental Stress, Developmental Stages)

The biosynthesis and accumulation of secondary metabolites in plants, including glycosides like this compound, are significantly influenced by environmental stress and developmental stages nih.govmaxapress.commdpi.com. Plants produce these compounds as a defense mechanism and to adapt to adverse conditions nih.govresearchgate.netmaxapress.com.

Environmental Stress

Various environmental stresses can impact the levels of secondary metabolites in plants. These include abiotic factors such as temperature fluctuations, water availability (drought and salinity), light (intensity and quality), nutrient deficiencies, heavy metals, and gaseous toxins nih.govresearchgate.netfrontiersin.orgacademicjournals.orgfrontiersin.orgoregonstate.edumdpi.com. Biotic stresses, such as attack by herbivores or pathogens, also induce the synthesis of defense-related secondary metabolites academicjournals.org.

The response of plants to stress is highly dependent on the specific plant species, the type and intensity of the stress, and the plant's genotype nih.govmdpi.com. For instance, drought stress has been shown to increase the accumulation of various secondary metabolites, including phenolic compounds and alkaloids, in different plant species nih.gov. Similarly, UV irradiation can enhance the accumulation of phenylpropanoids and influence the production of other secondary metabolites nih.gov. Nutrient availability can either increase or decrease the accumulation of secondary metabolites depending on the plant genotype, developmental stage, and environmental conditions nih.gov.

While direct studies on this compound's response to specific environmental stresses were not found, research on other glycosides and secondary metabolites provides a general framework. For example, studies on Stevia rebaudiana have shown that Daily Light Integral (DLI) affects the concentration and relative proportions of steviol (B1681142) glycosides ashs.org. Total steviol glycoside concentration increased with increasing DLI up to a certain point ashs.org.

Interactive Table 1: Examples of Environmental Stress Effects on Secondary Metabolite Accumulation in Various Plants

| Plant Species | Stress Factor | Effect on Secondary Metabolite Accumulation | Relevant Secondary Metabolites Mentioned | Source |

| Scutellaria baicalensis | Drought | Elevated expression of PAL genes (flavonoid synthesis) | Flavonoids | nih.gov |

| Chenopodium quinoa | Drought | Changes in saponin (B1150181) accumulation | Saponins (B1172615) | nih.gov |

| Bellis perennis | Drought | Enhanced production | Camptothecin | nih.gov |

| Ophiorrhiza mungos | Drought | Enhanced production | Alkaloids, Phenolic compounds | nih.gov |

| Brassica oleracea | Sodium hydrosulfide | Enhanced content | Sinigrin, Carotenoids, Phenolics, Anthocyanins | nih.gov |

| Asparagus officinalis | UV-B radiation | Enhanced accumulation | Quercetin-4′-O-monoglucoside | nih.gov |

| Catharanthus roseus | UV-B radiation, Drought, Salinity | Influences production, Greatly higher content | Vinblastine, Vincristine, Alkaloids | nih.govfrontiersin.org |

| Stevia rebaudiana | Daily Light Integral | Affects concentration and proportions | Steviol glycosides | ashs.org |

| Ficus carica | Salt stress | Increased total phenolic content | Phenolics, Epicatechin | frontiersin.org |

| Ficus carica | High temperatures | Increased phenolic content in leaves | Phenolics | frontiersin.org |

| Ficus carica | Drought stress | Increased α-tocopherol content | α-tocopherol | frontiersin.org |

Developmental Stages

The accumulation of secondary metabolites also exhibits specific patterns throughout plant development maxapress.commdpi.comresearchgate.net. Different developmental stages, such as germination, seedling growth, vegetative phase, flowering, and fruit ripening, can have distinct secondary metabolite profiles frontiersin.orgresearchgate.netresearchgate.netksu.edu. This is because the synthesis and accumulation of these compounds are regulated by the plant's internal physiological state, which changes as the plant develops mdpi.com.

Research indicates that secondary metabolite production can be particularly prominent during early developmental stages, contributing to the survival of seedlings researchgate.net. For example, secondary metabolites accumulated in seeds can be mobilized and distributed in the sprout during development researchgate.net. The amount and diversity of secondary metabolites are not always directly related to the progress of plant development but represent a widespread phenomenon with ecological implications, including defense mechanisms researchgate.net.

Studies on various plants highlight the impact of developmental stages on secondary metabolite content. In Ficus carica fruits, the accumulation of phenolic compounds varies significantly between different ripening stages and even between fruits from different ripening seasons frontiersin.org. The types and levels of secondary metabolites also change with the maturity of the fruit within a single ripening stage frontiersin.org.

Interactive Table 2: Examples of Developmental Stage Effects on Secondary Metabolite Accumulation in Various Plants

| Plant Species | Developmental Stage(s) Studied | Effect on Secondary Metabolite Accumulation | Relevant Secondary Metabolites Mentioned | Source |

| Various Species | Early development (germination, seedling) | Prominent production, contributes to survival | Diverse secondary metabolites | researchgate.net |

| Ficus carica | Developmental and ripening stages | Substantial changes in content | Phenolic compounds, Furanocoumarins, Pyranocoumarins, Polyphenolics | frontiersin.org |

| Ficus carica | Different ripening seasons | Variation in phenolic compound levels | Phenolic compounds | frontiersin.org |

| Ficus carica | Fruit maturity within ripening | Variation in types and levels of secondary metabolites | Diverse secondary metabolites | frontiersin.org |

| Thymus species | 50% and 100% blooming | Affects essential oil content, yield, and composition | Essential oils | mdpi.com |

These findings suggest that the developmental stage of the Pulsatilla cernua plant is likely a significant factor influencing the biosynthesis and accumulation of this compound. Further research specifically on this compound in Pulsatilla cernua across different growth stages and under various environmental conditions would provide more detailed insights into these relationships.

Preclinical Biological Activities and Elucidation of Molecular Mechanisms

Antioxidant Properties and Free Radical Scavenging Mechanisms

Cernuoside has demonstrated potential in scavenging free radicals, which are known contributors to oxidative stress and cellular damage. ontosight.ai The antioxidant properties of compounds like this compound are often linked to their ability to donate electrons, thereby neutralizing free radicals. nih.gov Theoretical studies, including those utilizing density functional theory (DFT), have been employed to investigate the free radical scavenging mechanisms of various compounds, including flavonoids like this compound. researchgate.net These studies analyze thermodynamic parameters such as bond dissociation enthalpy, electron transfer enthalpy, ionization potential, proton affinity, and proton dissociation enthalpy to determine the preferred mechanisms of radical inactivation, such as hydrogen atom transfer (HAT), stepwise electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.netrsc.orgresearchgate.net The presence of specific structural features, such as hydroxyl groups, can play a significant role in the antioxidant behavior and electron delocalization, enhancing radical scavenging activity. nih.govfrontiersin.org

Anti-inflammatory Effects and Related Pathways

Studies suggest that this compound may possess anti-inflammatory effects by potentially inhibiting inflammatory pathways. ontosight.ai Inflammation involves a complex network of mediators, including cytokines and chemokines. sinobiological.comfrontiersin.org Effective control over these inflammatory mediators is considered a valuable therapeutic strategy for inflammatory conditions. mdpi.com

Modulation of Inflammatory Mediators (e.g., IL-2)

Inflammatory responses are orchestrated by various mediators, including interleukins (ILs) such as IL-1β, IL-6, and IL-2, as well as tumor necrosis factor-α (TNF-α). sinobiological.commdpi.comnih.govmdpi.com IL-2, for instance, has multifaceted roles in the inflammatory response, influencing T-cell proliferation and differentiation, as well as the development and function of regulatory T cells. nih.gov While the provided search results broadly mention this compound's potential anti-inflammatory effects and the modulation of inflammatory mediators in general, specific detailed research findings on this compound's direct modulation of IL-2 levels or activity were not explicitly found within the provided snippets. However, the broader context of modulating inflammatory mediators is a recognized strategy in addressing inflammation. mdpi.commdpi.com

Enzyme Inhibition Activities

This compound has been investigated for its ability to inhibit various enzymes, which could contribute to its biological activities. Enzyme inhibition can occur through different mechanisms, including competitive and non-competitive binding. savemyexams.comlibretexts.orgjackwestin.com

Sucrase Inhibition

This compound has shown inhibitory activity against sucrase. acs.orgnih.govacs.org Sucrase is an enzyme involved in the hydrolysis of sucrose (B13894) into glucose and fructose. Inhibition of sucrase can be a strategy for managing blood glucose levels. Two oleanane-type oligoglycosides, this compound A and this compound B, isolated from the roots of Pulsatilla cernua, demonstrated moderate inhibitory activity against rat intestinal sucrase. acs.orgnih.gov this compound A and B exhibited IC50 values of 59.5 µM and 45.8 µM, respectively, against intestinal sucrase of rats. acs.org

| Compound | Source | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| This compound A | Pulsatilla cernua | Rat Intestinal Sucrase | 59.5 |

| This compound B | Pulsatilla cernua | Rat Intestinal Sucrase | 45.8 |

Advanced Glycation End-products (AGE) Inhibition

This compound has been identified as a potent inhibitor of advanced glycation end-products (AGE) formation. nih.gov AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, and their accumulation is implicated in various diseases, particularly diabetic complications. nih.gove-dmj.orgmdpi.comfrontiersin.org In an in vitro AGE inhibition assay, this compound demonstrated significant inhibitory activity against potential AGE formation with an IC50 value of 21.21 µmol/L. nih.gov This activity was more potent than that of other isolated flavonoids like luteolin (B72000) and its 5-O-glucoside, which had IC50 values of 36.33 and 37.47 µmol/L, respectively. nih.gov The inhibition of AGE formation is considered a potential therapeutic target for preventing diabetic complications. nih.gove-dmj.orgajol.info

| Compound | Target Process | IC50 (µmol/L) |

|---|---|---|

| This compound | AGE Formation | 21.21 |

| Luteolin | AGE Formation | 36.33 |

| Luteolin 5-O-glucoside | AGE Formation | 37.47 |

Protein Kinase CK2 Isoform Inhibition

This compound has also been evaluated for its inhibitory effects on protein kinase CK2 (CK2) isoforms. nih.gov CK2 is a pleiotropic protein kinase involved in numerous cellular processes and is considered a potential therapeutic target in various diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.organr.frmdpi.com CK2 typically exists as a tetrameric holoenzyme with catalytic subunits (CK2α and CK2α') and regulatory subunits (CK2β), but can also exist as free catalytic subunits. nih.govfrontiersin.organr.fruni-saarland.de Studies have shown that natural compounds, including flavonoids, can act as potent CK2 inhibitors, with varying effects on different isoforms. nih.govfrontiersin.org this compound was tested for its ability to inhibit human protein kinase CK2 isoforms. Comparing the inhibition of the free CK2α' subunit with its holoenzyme, this compound showed an IC50 value of 5.1 µM for the free CK2α' subunit and 7.8 µM for the CK2α'2β2 holoenzyme. nih.gov This suggests that this compound inhibits both the free catalytic subunit and the holoenzyme form of CK2 containing the alpha-prime catalytic subunit.

| Compound | Target Enzyme/Isoform | IC50 (µM) |

|---|---|---|

| This compound | Human Protein Kinase CK2α' | 5.1 |

| This compound | Human Protein Kinase CK2α'2β2 Holoenzyme | 7.8 |

Other Preclinical Biological Activities (e.g., Antidiabetic Potential)

This compound is a chemical compound that has been identified in the plant Pulsatilla cernua. Research has indicated that Cernuosides A and B, compounds found in Pulsatilla cernua, act as sucrase inhibitors wikidata.org. Inhibition of sucrase, an enzyme involved in the digestion of sucrose, can impact glucose absorption and is a relevant mechanism in the context of managing blood glucose levels, suggesting a potential area for investigation regarding antidiabetic effects. While sucrase inhibition by cernuosides has been noted, detailed preclinical studies specifically evaluating the broader antidiabetic potential of this compound through various mechanisms are not extensively available in the provided search results.

Molecular Target Identification and Signaling Pathway Analysis

Understanding the molecular targets and affected signaling pathways is crucial for elucidating the mechanisms underlying the biological activities of natural compounds like this compound. This process often involves a combination of computational and experimental approaches.

In Silico Approaches for Target Prediction (e.g., Systems Pharmacology, Molecular Docking)

In silico methods play a significant role in the initial stages of identifying potential molecular targets and pathways influenced by natural products. Techniques such as systems pharmacology and molecular docking are commonly employed for this purpose nih.govmdpi.comnih.gov. Systems pharmacology integrates data from various sources to construct networks that can predict drug-target interactions and understand the effects of compounds within biological systems nih.gov. Molecular docking simulates the binding affinity and interaction modes between a compound and a target protein, providing insights into potential molecular targets mdpi.comnih.gov. While these computational approaches are valuable tools for predicting the targets of natural products nih.gov, specific in silico studies detailing the predicted molecular targets or signaling pathways for this compound were not identified in the provided information.

Experimental Validation of Molecular Interactions

Following in silico predictions, experimental validation is essential to confirm the actual molecular interactions and the impact on signaling pathways. Various experimental techniques are utilized, including in vitro assays to measure binding affinities or enzyme inhibition, cell-based experiments to observe cellular responses, and biochemical methods to analyze protein interactions or pathway activation jcancer.orgdovepress.comnih.govrsc.org. These experimental approaches provide crucial evidence to support or refute the predictions made by in silico methods and to delineate the precise molecular mechanisms of a compound's action dovepress.comrsc.org. However, specific experimental validation studies detailing the molecular interactions or affected signaling pathways of this compound were not found within the scope of the provided search results.

Further research employing both in silico and experimental methods is needed to comprehensively identify the molecular targets and elucidate the signaling pathways modulated by this compound, which would provide a deeper understanding of its biological activities, such as its potential role as a sucrase inhibitor.

Structure Activity Relationship Sar Studies of Cernuoside and Its Derivatives

Influence of Glycosylation on Biological Activity

Glycosylation, the process of attaching a sugar moiety to a non-sugar component (aglycone), is a critical modification that significantly influences the biological activities of many natural compounds, including glycosides like cernuoside. ontosight.aictdbase.orgitmedicalteam.plresearchgate.net The presence and nature of the sugar unit can affect various aspects of a compound's biological profile, such as solubility, stability, distribution, and interaction with biological targets.

In the context of this compound and related saponins (B1172615), research indicates that the sugar chain composition and its linkage points to the aglycone are important determinants of activity. Studies on oleanane-type triterpenoid (B12794562) saponins, which include this compound A, have demonstrated that the sugar chain attached at the C-3 position of the aglycone plays a significant role in their anti-inflammatory and nematicidal activities. biomolther.orgmdpi.com For instance, a rhamnose-arabinose or rhamnose-(glucose-)arabinose chain at C-3 was associated with increased nematicidal activity compared to other sugar chains. mdpi.com This highlights how the specific sugar units and their arrangement in the glycosidic part can modulate the biological effects of these compounds.

Glycosylation can also influence the interaction with biological membranes and transport systems, thereby affecting cellular uptake and bioavailability. Furthermore, the sugar moiety can be involved in specific recognition events with receptors or enzymes, directly impacting the compound's mechanism of action. The sequential nature of glycosylation can also play a regulatory role in biological processes, as observed in the context of viral activity. nih.gov

Impact of Aglycone Structural Features on Bioactivity

The aglycone, or the non-sugar part of a glycoside, is another key determinant of biological activity. In this compound, the aglycone is based on a benzofuranone structure. ontosight.ai Variations in the aglycone structure of this compound derivatives and related compounds have been shown to profoundly affect their bioactivity.

For oleanane-type triterpenoid saponins from Pulsatilla koreana, which include this compound A, specific functional groups and their positions on the aglycone are crucial for activity. Research indicates that a carboxyl group at the C-28 position of the aglycone is a key functional element for both anti-inflammatory and nematicidal activities. biomolther.orgmdpi.com Additionally, the presence of a hydroxyl group at the C-23 position appears to be important for anti-inflammatory activity, as the presence of a methyl group at this position resulted in a loss of activity. biomolther.org

Systematic Chemical Modification and Analog Synthesis for SAR Exploration

Systematic chemical modification and the synthesis of analogs are fundamental approaches in SAR studies to delineate the relationship between structural changes and biological activity. This involves introducing specific modifications to the core structure of a compound, such as altering functional groups, changing the stereochemistry, or modifying the attached sugar moieties, and then evaluating the biological effects of these synthesized derivatives.

While specific detailed studies on the systematic chemical modification of this compound were not extensively highlighted in the search results, the general principle is widely applied in the study of natural products and their derivatives to explore SAR. mdpi.commdpi.comnih.gov By creating a series of compounds with planned structural variations, researchers can identify which parts of the molecule are essential for activity, which can be modified to enhance activity or selectivity, and which modifications lead to a loss of activity.

The isolation and study of naturally occurring this compound derivatives, such as this compound A and this compound B, with variations in their aglycone and sugar components, represent a form of natural analog exploration that provides insights into SAR. biomolther.orgmdpi.comresearchgate.net These natural variations offer valuable starting points for understanding how structural differences influence biological properties. Synthetic efforts would then build upon this knowledge to create novel analogs not found in nature, allowing for a more comprehensive mapping of the SAR landscape. This process often involves targeted synthesis to confirm the importance of specific functional groups or structural motifs identified through initial studies.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR)

Computational methods, including SAR modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, play an increasingly important role in understanding and predicting the biological activities of compounds based on their chemical structures. toxmed.itprotoqsar.comschrodinger.com QSAR models establish mathematical relationships between structural descriptors of compounds and their observed biological activities. toxmed.itprotoqsar.com

These models work by transforming the chemical structure of compounds into numerical descriptors that capture various physicochemical properties, such as molecular weight, lipophilicity, electronic properties, and spatial arrangement. protoqsar.com Statistical or machine learning techniques are then applied to build models that can predict the activity of new or untested compounds based on their computed descriptors. protoqsar.comschrodinger.com

For this compound and its derivatives, computational SAR and QSAR approaches can be used to:

Analyze existing biological data in relation to structural features to identify key molecular properties influencing activity.

Predict the potential activity of newly designed or synthesized analogs before experimental testing, thus prioritizing synthesis efforts.

Gain insights into the potential binding modes and interactions with biological targets through techniques like molecular docking, which can help explain observed SARs at a molecular level. mdpi.com

Develop predictive models for various biological endpoints, contributing to a more efficient and informed drug discovery process. toxmed.it

Synthetic and Semi Synthetic Approaches to Cernuoside and Its Analogs

Total Synthesis Strategies for the Aurone (B1235358) Core Scaffold

The aurone core scaffold, a (Z)-2-benzylidenebenzofuran-3(2H)-one, is the central structural element of cernuoside. acs.orgresearchgate.net Several strategies have been developed for its total synthesis. A common approach involves the oxidative cyclization of 2'-hydroxychalcones. acs.orgthieme-connect.comtandfonline.com This method, often employing reagents like mercury(II) acetate (B1210297) or thallium(III) nitrate, allows for the rapid and selective formation of the (Z)-aurone isomer. acs.orgtandfonline.comresearchgate.netuniv.kiev.ua

Another significant route is the condensation of benzofuran-3(2H)-one derivatives with aryl aldehydes. researchgate.netthieme-connect.comtandfonline.com This reaction can be catalyzed by various acidic or basic conditions. researchgate.nettandfonline.com For instance, methods using KOH/CH₃OH/H₂O, HCl/CH₃COOH, or Al₂O₃/CH₂Cl₂ have been reported. tandfonline.com One-pot synthesis strategies starting from substituted acetophenones and benzaldehydes based on an improved Algar-Flynn-Oyamada reaction have also been developed, offering better yields and simpler operations compared to multi-step routes. thieme-connect.com

Recent advancements in aurone synthesis include transition metal-free cyclization strategies and cycloaddition reactions. rsc.org For example, the reaction between methyl isocyanates and aurone analogs in the presence of NaOH can lead to polysubstituted pyrroles incorporating the aurone structure. rsc.org Spiro-4-oxazolidinones have also been synthesized through a [3+2] cycloaddition reaction between in situ generated azaoxyallyl cations and aurones. rsc.org

Table 1 summarizes some common reagents and methods used in the total synthesis of the aurone core.

| Method | Key Reagents/Conditions | References |

| Oxidative cyclization of chalcones | Hg(OAc)₂, pyridine; Tl(NO₃)₃; CuBr₂; TBATB; Pd/Au/CeCO₂ | acs.orgtandfonline.comresearchgate.netuniv.kiev.ua |

| Condensation of benzofuran-3(2H)-ones | KOH/CH₃OH/H₂O; HCl/CH₃COOH; Al₂O₃/CH₂Cl₂; EDDA/Ultrasound | researchgate.netthieme-connect.comtandfonline.com |

| One-pot Algar-Flynn-Oyamada reaction | Substituted acetophenones and benzaldehydes | thieme-connect.com |

| Transition metal-free cyclization | Methyl isocyanates, NaOH | rsc.org |

| [3+2] Cycloaddition | Azaoxyallyl cations | rsc.org |

Semi-Synthetic Modifications of this compound and Related Natural Products

Semi-synthetic approaches involve modifying naturally occurring aurones or their glycosides, such as this compound, to create analogs with potentially altered properties. eupati.eu These modifications can target the glycosidic linkage or the aglycone moiety.

Derivatization at Glycosidic Linkages

Modification at the glycosidic linkage involves altering the sugar unit or the connection between the sugar and the aurone aglycone. Glycosylation of aurones has attracted significant interest due to the enhanced properties often observed in the resulting glycosylated derivatives, such as improved solubility and biological activities. nih.govmdpi.com Chemical glycosylation typically requires multiple protection and de-protection steps to control regioselectivity and stereoselectivity. nih.gov However, enzymatic and chemoenzymatic methods offer more selective alternatives. nih.govresearchgate.net

Studies on glycosylation of aurones have shown that enzymes like uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) can catalyze the transfer of sugar units to the aurone scaffold. nih.govresearchgate.net For instance, OsUGT1 from Ornithogalum saundersiae has been shown to glucosylate sulfuretin, a related aurone, at different positions, yielding regioselective monoglycosides. nih.govresearchgate.net

Functionalization of the Aglycone Moiety

The aglycone moiety of this compound, aureusidin (B138838), can be functionalized through various chemical reactions to introduce new substituents or modify existing ones. The aurone scaffold contains reactive sites, including the exocyclic double bond and hydroxyl groups on the aromatic rings, which can undergo transformations such as hydroxylation, alkylation, and acylation. acs.org

Semi-synthetic modifications can involve introducing halogens, nitro groups, amino groups, or other functionalities onto the aromatic rings of the aurone core. acs.orgrsc.org These modifications can be achieved through standard organic reactions. For example, the synthesis of aurone derivatives with azido (B1232118) or amino substituents has been reported. rsc.org These functionalizations can significantly impact the compound's physicochemical properties and biological activity.

Chemoenzymatic Synthesis for Specific Glycoside Formation

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. researchgate.netnih.gov This approach is particularly valuable for the synthesis of complex glycosides, where achieving specific regioselectivity and stereoselectivity through purely chemical methods can be challenging. nih.govresearchgate.net

In the context of this compound and other aurone glycosides, chemoenzymatic methods can be employed for the targeted attachment of specific sugar moieties to the aurone aglycone at desired positions. Enzymes like UGTs can be utilized as biocatalysts to catalyze the glycosidic bond formation with high specificity, complementing chemical strategies for aglycone synthesis or modification. nih.govresearchgate.net While specific chemoenzymatic routes for this compound synthesis are not extensively detailed in the provided snippets, the general applicability of this approach for flavonoid glycosylation suggests its potential in accessing this compound analogs with defined glycosylation patterns. nih.govresearchgate.netnih.gov

Emerging Green Chemistry Methodologies in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organic compounds, including aurones and their derivatives. researchgate.nettandfonline.com The goal is to develop synthetic routes that are more environmentally friendly, efficient, and sustainable.

Several green chemistry methodologies have been explored for aurone synthesis. These include solvent-free reactions, microwave-assisted synthesis, and the use of environmentally benign catalysts and solvents. researchgate.nettandfonline.comuniv.kiev.ua For instance, an eco-friendly approach for aurone synthesis involves grinding substituted 2-hydroxyphenacyl chlorides with aryl aldehydes using activated barium hydroxide (B78521) as a solid base and support under solvent-free conditions. tandfonline.com Microwave irradiation has also been employed to accelerate aurone synthesis reactions. univ.kiev.ua

The use of water as a solvent for aurone synthesis has also been investigated, offering a simple and environmentally benign approach that avoids the use of organic solvents. researchgate.net These emerging green chemistry methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the synthesis of the aurone core and potentially this compound.

Advanced Research Methodologies and Computational Tools in Cernuoside Research

High-Throughput Screening (HTS) for Bioactivity Profiling

High-Throughput Screening (HTS) is a method used to rapidly test large libraries of chemical compounds for a specific biological activity. nih.govmdpi.comnih.gov This process involves automated systems to handle samples, run assays, and analyze data, significantly increasing the speed and efficiency of identifying potential lead compounds. While the provided search results discuss HTS in the context of screening small molecules for bioactivity and anthelmintic activity using model organisms like Caenorhabditis elegans, and the general principles of HTS triage nih.govmdpi.comnih.gov, there were no specific search results detailing the direct application of HTS specifically for the bioactivity profiling of Cernuoside. However, given that this compound is a natural product, HTS could theoretically be applied to screen extracts containing this compound or libraries of related compounds for various biological effects in a rapid and automated manner.

Metabolomics and Dereplication Strategies in Natural Product Discovery

Metabolomics involves the comprehensive study of all metabolites within a biological system. nih.govresearchgate.net Dereplication is a crucial strategy in natural product discovery that aims to quickly identify known compounds in crude extracts, thereby saving time and resources by avoiding their re-isolation. nih.govresearchgate.netfrontiersin.orgchimia.ch High-resolution mass spectrometry coupled with liquid chromatography (LC-HRFTMS) and nuclear magnetic resonance (NMR) spectroscopy are key techniques used in metabolomics and dereplication studies to establish the chemical profile of extracts. nih.govresearchgate.net Metabolite profiling is essential for functional genomics and the search for new pharmacologically active compounds. nih.govresearchgate.net Using tools like LC-HRFTMS and high-resolution NMR is considered an efficient approach. nih.govresearchgate.net Metabolomic profiling has been applied to screen extracts of macroorganisms and in the isolation and cultivation of microbial producers of bioactive natural products. nih.govresearchgate.net While the search results highlight the importance and application of metabolomics and dereplication in natural product research generally, including the analysis of plant metabolomes and microbial extracts nih.govresearchgate.netfrontiersin.orgchimia.chmdpi.comanalis.com.my, there were no specific findings detailing the application of these strategies directly to the discovery or analysis of this compound. The general principle, however, would involve analyzing extracts from the source of this compound (Pulsatilla cernua is mentioned as a source of this compound B plantaedb.com) using these techniques to identify this compound and potentially discover related or novel compounds.

Chemoinformatics and Bioinformatics Applications

Chemoinformatics and bioinformatics play significant roles in modern drug discovery and natural product research by integrating chemical and biological data with computational methods. mdpi.comdokumen.pubnih.govresearchgate.netencyclopedia.pub Chemoinformatics utilizes "in silico techniques" to address chemical issues, including applications in biology and drug discovery, often involving the analysis of large compound databases. mdpi.comnih.govresearchgate.netencyclopedia.pub Bioinformatics focuses on the computational analysis of biological data, such as genomic and proteomic information. mdpi.comnih.govresearchgate.netencyclopedia.pub These fields are complementary and are used for tasks such as identifying potential drug targets, predicting drug properties, and analyzing complex biological systems. dokumen.pubencyclopedia.pub

Database Mining for Compound-Target Interactions (e.g., UniProt, Binding Database)

Database mining is a chemoinformatics and bioinformatics application used to explore the relationships between chemical compounds and biological targets. Databases like UniProt provide information on proteins, including their functions and interactions. uniprot.orgebi.ac.ukuniprot.org The Binding Database is another resource that contains detailed information about the interactions of small molecules with proteins. While these databases are valuable resources for identifying potential compound-target interactions, the search results did not provide specific information about database mining efforts focused on identifying the targets of this compound using UniProt, the Binding Database, or similar resources. The general approach would involve searching these databases for proteins known to interact with compounds structurally similar to this compound or for proteins involved in biological pathways modulated by this compound.

Molecular Networking for Metabolite Profiling

Molecular networking is a computational technique used in metabolomics to organize and visualize complex tandem mass spectrometry (MS/MS) data. mdpi.comanalis.com.mynih.govfrontiersin.org It groups structurally similar compounds based on the similarity of their fragmentation patterns, creating a network where related metabolites are clustered together. mdpi.comanalis.com.my This approach aids in the putative identification of known metabolites and the discovery of novel ones within complex biological extracts. mdpi.comanalis.com.mynih.gov Molecular networking has been successfully applied to the metabolite profiling of various natural sources, such as plant leaves and microbial extracts, enabling the identification of diverse classes of compounds like flavonoids and phenolic acids. mdpi.comanalis.com.mynih.gov Although the search results demonstrate the utility of molecular networking in natural product research and metabolite profiling mdpi.comanalis.com.mynih.gov, there were no specific findings on the application of molecular networking specifically for the metabolite profiling of this compound or extracts containing it. Applying molecular networking to an extract containing this compound would involve acquiring MS/MS data and then using molecular networking tools to visualize this compound within the context of other detected metabolites, potentially revealing structurally related compounds.

Quantitative Research Designs for Preclinical Investigation

Quantitative research designs in preclinical investigation involve systematic approaches to collect and analyze numerical data to understand biological phenomena and evaluate the effects of interventions. mdpi.comiaea.orglqventures.comnih.govnih.govnih.govresearchgate.netox.ac.ukresearchgate.net These designs are crucial for generating reproducible and reliable data before moving to clinical trials. lqventures.comnih.govnih.gov Key aspects include defining hypotheses, selecting appropriate animal models, determining sample sizes, controlling variables, and employing proper statistical analysis. iaea.orglqventures.comnih.govnih.govnih.govox.ac.ukresearchgate.net The quality of experimental design significantly impacts the reproducibility and translatability of preclinical findings. lqventures.comnih.govnih.gov

Experimental Designs

Experimental designs in preclinical research aim to minimize bias and ensure the validity of results. Common quantitative experimental designs include comparative designs, which examine differences between groups, and correlational designs, which investigate relationships between variables. researchgate.net In preclinical studies, this often involves designing experiments to test the effects of a compound (like this compound, if it were being investigated) on specific biological endpoints in relevant models. iaea.orgnih.govnih.gov Considerations include randomization, blinding, and appropriate control groups to reduce experimental bias. iaea.orgnih.govnih.govox.ac.uk While the search results discuss the principles and importance of robust experimental design in preclinical research generally, highlighting issues related to reproducibility and statistical power lqventures.comnih.govnih.govnih.govox.ac.ukresearchgate.net, there were no specific details provided on the experimental designs used in preclinical investigations specifically involving this compound. A preclinical study investigating this compound would likely employ controlled experimental designs, potentially using in vitro or in vivo models, to quantitatively assess its effects on relevant biological processes or disease indicators, adhering to guidelines for rigorous preclinical research. iaea.orgnih.gov

Statistical Analysis for Data Interpretation

Research on this compound, often isolated from plants like Oxalis pes-caprae and Pulsatilla cernua or Pulsatilla koreana, frequently involves evaluating its biological activities, such as antioxidant or enzyme inhibitory effects biomedres.usresearchgate.netnih.govresearchgate.netmedchemexpress.com. These studies generate quantitative data that require rigorous statistical treatment to determine the significance of observed effects discoverphds.com.

A common approach involves analyzing data from experimental replications, presenting results as mean ± standard deviation (SD) biomedres.us. Statistical significance is often determined by establishing a P-value threshold, typically P < 0.05 biomedres.us. This helps researchers ascertain if the observed effects are likely due to the this compound treatment or random chance nih.gov.

Correlation analysis, such as Pearson's correlation test, is employed to explore the relationships between different variables measured in this compound research. biomedres.us. For example, it can be used to analyze the correlation between the concentration of this compound or total phenolic content in plant extracts and their observed antioxidant or antimicrobial activities biomedres.us. A correlation coefficient (r) greater than 0 indicates a positive correlation, while an r less than 0 indicates a negative correlation biomedres.us.

In studies investigating biological activities, statistical methods are used to calculate key parameters such as IC50 values, which represent the half-maximal inhibitory concentration of this compound or an extract containing it biomedres.us. Software like GraphPad Prism is commonly used for these calculations and subsequent statistical analyses biomedres.us.

Detailed research findings often involve presenting data in tables, summarizing quantitative results such as inhibition percentages or activity levels under different conditions or concentrations researchgate.net. These tables are then subjected to statistical tests to identify significant differences between groups or treatments discoverphds.com.

For instance, in studies evaluating enzyme inhibitory activity, statistical analysis is crucial to compare the percentage of inhibition caused by this compound or its derivatives against control groups or known inhibitors researchgate.net. The mean inhibition percentages and their standard deviations are reported, and statistical tests are performed to determine if the observed inhibition is statistically significant researchgate.net.

Statistical analysis also plays a role in characterizing the chemical and physical properties of compounds, including those related to this compound, by analyzing data obtained from various analytical techniques scirp.orgnist.govepa.gov. Techniques like ANOVA (Analysis of Variance) and t-tests can be used to statistically compare the composition or properties of different samples containing this compound scirp.org. Correlation analysis can further reveal interrelationships between different chemical components and physical characteristics scirp.org.

The interpretation of statistical results requires careful consideration of the chosen methods, potential sources of error (both systematic and random), and the limitations of the data set discoverphds.com. Visualizing data through charts and graphs can complement statistical analysis, helping to identify patterns and trends up.ac.za.

Example Data Table (Illustrative)

While specific detailed research findings for this compound involving complex statistical data tables were not extensively available in the search results, the structure of such data in biological activity studies often follows a format similar to the illustrative table below, which would be subjected to statistical analysis (e.g., t-tests or ANOVA) to determine significant differences between groups.

| Sample/Treatment | Measured Activity (Mean ± SD) | N (Number of Replicates) | P-value (vs. Control) |

| Control | X.XX ± S.D. | n | - |

| This compound (Conc. 1) | Y.YY ± S.D. | n | P1 |

| This compound (Conc. 2) | Z.ZZ ± S.D. | n | P2 |

| Positive Control | A.AA ± S.D. | n | P3 |

Note: This table is illustrative and represents a typical format for presenting quantitative data in biological assays before or after statistical analysis to show mean values, variability (SD), sample size (N), and statistical significance (P-value) compared to a control group.

Future Directions and Research Opportunities for Cernuoside

Identification of Novel Biological Targets and Therapeutic Applications

Future research should prioritize the precise identification of the molecular targets through which cernuoside exerts its biological effects. Current findings suggest roles in antioxidant and anti-inflammatory pathways ontosight.ai. Further studies are needed to elucidate the specific enzymes, receptors, or signaling molecules that interact with this compound. Research has also indicated this compound's potential as a potent inhibitor of advanced glycation end-product (AGE) formation, suggesting therapeutic applications related to AGE-mediated diseases researchgate.netresearchgate.net. Related compounds have shown inhibitory activities against various metabolic enzymes, including carbonic anhydrase, acetylcholinesterase, and α-glycosidase, indicating potential therapeutic avenues for conditions such as Alzheimer's disease, diabetes mellitus, glaucoma, leukemia, and epilepsy researchgate.net. Identifying the specific targets modulated by this compound will pave the way for exploring its therapeutic potential in a wider range of conditions beyond those initially suggested. This could involve targeted screening assays, affinity chromatography, and other biochemical and cell-based approaches to pinpoint direct binding partners and downstream effectors. The application of systems biology approaches, as used in other fields for target identification, could also be valuable in uncovering complex interactions nih.gov.